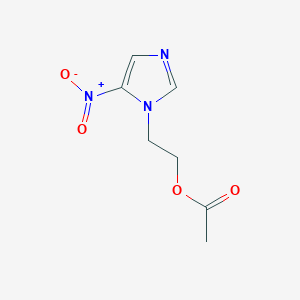

1-(2'-Acetoxyethyl)-5-nitroimidazole

説明

1-(2'-Acetoxyethyl)-5-nitroimidazole is a synthetic derivative of the 5-nitroimidazole class, characterized by an acetoxyethyl (-CH₂CH₂OAc) substituent at the 1-position of the imidazole ring and a nitro group at the 5-position.

特性

分子式 |

C7H9N3O4 |

|---|---|

分子量 |

199.16 g/mol |

IUPAC名 |

2-(5-nitroimidazol-1-yl)ethyl acetate |

InChI |

InChI=1S/C7H9N3O4/c1-6(11)14-3-2-9-5-8-4-7(9)10(12)13/h4-5H,2-3H2,1H3 |

InChIキー |

KYMBXDBZIASVNV-UHFFFAOYSA-N |

正規SMILES |

CC(=O)OCCN1C=NC=C1[N+](=O)[O-] |

製品の起源 |

United States |

類似化合物との比較

Antibacterial and Antiparasitic Efficacy

- Metronidazole : Effective against Clostridioides difficile, Entamoeba histolytica, and anaerobic bacteria (MIC < 1 µg/mL) but exhibits mutagenicity in Ames tests .

- Tinidazole : Comparable efficacy to metronidazole against giardiasis and trichomoniasis, with lower cytotoxicity due to its sulfonyl group .

- 2,4-Disubstituted Derivatives : Compounds with phenylsulfonylmethyl at position 4 show superior activity against C. difficile (MIC = 0.5–2 µg/mL) and reduced mutagenicity .

- 1-(2'-Acetoxyethyl)-5-nitroimidazole : The acetoxyethyl group may enhance bioavailability through esterase-mediated hydrolysis, releasing active metabolites (e.g., hydroxyethyl derivatives) similar to MNZOH (a metronidazole metabolite) .

Mechanism of Action

5-Nitroimidazoles act as prodrugs, requiring nitro group reduction by microbial enzymes to generate cytotoxic radicals. Polarographic studies on tinidazole confirm NO donation, a mechanism likely shared by acetoxyethyl derivatives .

Pharmacokinetic and Toxicity Profiles

- Metronidazole : Rapid absorption but frequent dosing due to short half-life; associated with neurotoxicity at high doses .

- Tinidazole/Secnidazole : Improved pharmacokinetics (longer t₁/₂, once-daily dosing) and fewer adverse effects .

- 1-(2'-Acetoxyethyl)-5-nitroimidazole : The ester group may delay hydrolysis, prolonging systemic exposure. Toxicity data are inferred from analogs; ester-based prodrugs typically reduce gastrointestinal irritation .

Key Research Findings and Limitations

- Structure-Activity Relationship (SAR) : Substituents at position 1 significantly impact potency and safety. For example, electron-withdrawing groups (e.g., sulfonyl in tinidazole) enhance stability and redox activity .

- Further studies on its metabolism, cytotoxicity, and clinical efficacy are needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。